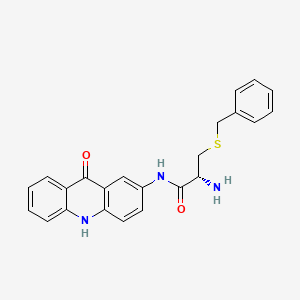
(R)-2-amino-3-(benzylthio)-N-(9-oxo-9,10-dihydroacridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(S-Benzyl-L-cysteinyl)-2-aminoacridone is a compound that combines the structural features of benzyl, cysteinyl, and aminoacridone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(S-Benzyl-L-cysteinyl)-2-aminoacridone typically involves the coupling of S-benzyl-L-cysteine with 2-aminoacridone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as N-hydroxysuccinimide esters .
Industrial Production Methods
Industrial production of N-(S-Benzyl-L-cysteinyl)-2-aminoacridone may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(S-Benzyl-L-cysteinyl)-2-aminoacridone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The amino and benzyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction can yield free thiol groups .
Scientific Research Applications
N-(S-Benzyl-L-cysteinyl)-2-aminoacridone has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(S-Benzyl-L-cysteinyl)-2-aminoacridone involves its interaction with specific molecular targets. The benzyl and cysteinyl groups can interact with proteins and enzymes, potentially affecting their activity. The aminoacridone moiety may intercalate with DNA, influencing gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
S-Benzyl-L-cysteine: Shares the benzyl and cysteinyl groups but lacks the aminoacridone moiety.
2-Aminoacridone: Contains the aminoacridone group but lacks the benzyl and cysteinyl components.
Uniqueness
N-(S-Benzyl-L-cysteinyl)-2-aminoacridone is unique due to its combination of benzyl, cysteinyl, and aminoacridone groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable for diverse scientific applications .
Properties
Molecular Formula |
C23H21N3O2S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2R)-2-amino-3-benzylsulfanyl-N-(9-oxo-10H-acridin-2-yl)propanamide |
InChI |
InChI=1S/C23H21N3O2S/c24-19(14-29-13-15-6-2-1-3-7-15)23(28)25-16-10-11-21-18(12-16)22(27)17-8-4-5-9-20(17)26-21/h1-12,19H,13-14,24H2,(H,25,28)(H,26,27)/t19-/m0/s1 |
InChI Key |
LCIHHQRYUNDZKY-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















